molecular formula C19H12BrClF3NO3S B2396561 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate CAS No. 338416-31-2

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate

Cat. No. B2396561
CAS RN: 338416-31-2
M. Wt: 506.72
InChI Key: KHRHQDBXZVIOTQ-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives involves the reactions of TFMP by nucleophilic substitution with a variety of alkylating agents . A key intermediate for the synthesis of fluazifop, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety .

Scientific Research Applications

Synthesis and Structural Characterization

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate has garnered interest for its structural components, including pyridine, benzenesulfonyl, and bromine atom, which are known to be active groups. This compound is studied for its potential in the development of small molecular antagonists targeting human HIV-1 infection, indicating its relevance in medical research for disease prevention and treatment (Cheng De-ju, 2015).

Crystallographic Studies

The compound's crystal structures have been explored to understand its solid-state conformation. Studies have revealed variations in the conformation of sorafenib, a related molecule, in different crystalline environments. This understanding is crucial for drug design, providing insights into the interactions and stability of the molecule (K. Ravikumar et al., 2011).

Optics and Material Science

Research has also extended into the field of optics and material science. For instance, extended π-conjugated chromophores based on methyl pyridinium compounds have been synthesized and characterized for their nonlinear optical properties. These properties are significant for applications in photonic devices and optical data processing (P. Antony et al., 2019).

Molecular Synthesis and Bioactivity

The synthesis of novel derivatives containing the compound's core structure and their evaluation for bioactivity, particularly fungicidal activity, underscores its potential in agricultural science. Such studies are pivotal for developing new treatments to protect crops from diseases, highlighting the compound's multifaceted applications in various research fields (Chunrui Yu et al., 2006).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClF3NO3S/c20-14-3-7-16(8-4-14)29(26,27)28-15-5-1-12(2-6-15)9-18-17(21)10-13(11-25-18)19(22,23)24/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRHQDBXZVIOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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